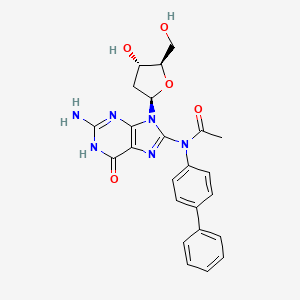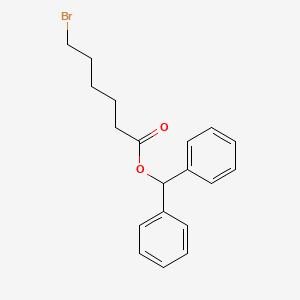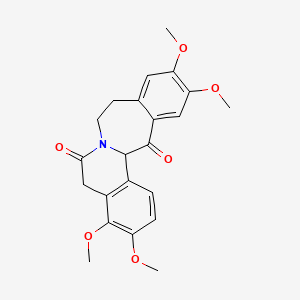
Saulatine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Saulatine is a complex organic compound with the molecular formula C22H23NO6 . It is known for its intricate structure, which includes multiple aromatic rings and functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Saulatine typically involves multiple steps, starting with simpler organic molecules. One common synthetic route begins with 3,4-dimethoxyphenethylamine and 2-bromo-(3,4-dimethoxy-2-ethoxycarbomethylphenyl)-acetate . The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. The process often includes steps such as refluxing , distillation , and crystallization to isolate and purify the compound .
Analyse Chemischer Reaktionen
Types of Reactions: Saulatine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within this compound, leading to different derivatives.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Solvents: Methanol, ethanol, dichloromethane
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different ketones or aldehydes, while reduction can produce various alcohols .
Wissenschaftliche Forschungsanwendungen
Saulatine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Saulatine involves its interaction with specific molecular targets within cells. It can bind to certain enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound may affect signal transduction and gene expression .
Vergleich Mit ähnlichen Verbindungen
- Chilenine
- Lennoxamine
- Papaverrubine A
Comparison: Saulatine is unique due to its specific arrangement of functional groups and aromatic rings, which confer distinct chemical properties and biological activities. Compared to similar compounds like Chilenine and Lennoxamine, this compound may exhibit different reactivity and potency in various applications .
Eigenschaften
CAS-Nummer |
91897-61-9 |
|---|---|
Molekularformel |
C22H23NO6 |
Molekulargewicht |
397.4 g/mol |
IUPAC-Name |
3,4,11,12-tetramethoxy-5,8,9,14a-tetrahydroisoquinolino[2,1-c][3]benzazepine-6,14-dione |
InChI |
InChI=1S/C22H23NO6/c1-26-16-6-5-13-15(22(16)29-4)11-19(24)23-8-7-12-9-17(27-2)18(28-3)10-14(12)21(25)20(13)23/h5-6,9-10,20H,7-8,11H2,1-4H3 |
InChI-Schlüssel |
SRADCDOQSQOROE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C2=C(C=C1)C3C(=O)C4=CC(=C(C=C4CCN3C(=O)C2)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(4-Hydroxyphenyl)hydrazinylidene]-4-methoxynaphthalen-1(2H)-one](/img/structure/B14357449.png)
![2-[(2,4-dichlorophenyl)methylsulfanyl]-5-methyl-1H-pyrimidin-6-one](/img/structure/B14357457.png)
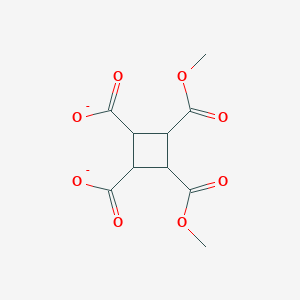
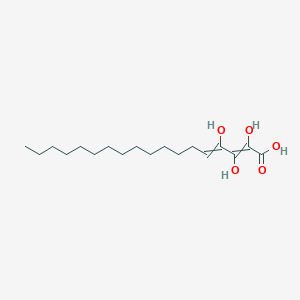


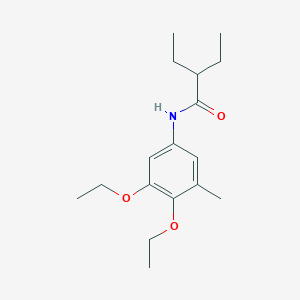
![1-[4-(Methylamino)phenyl]-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14357500.png)
![N-[2,2-Dimethoxy-2-(4-nitrophenyl)ethyl]acetamide](/img/structure/B14357502.png)


